molecular formula C23H27NO5 B2553122 (2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 859133-43-0

(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2553122
CAS No.: 859133-43-0
M. Wt: 397.471
InChI Key: VFWOMNFDAGZHFY-BKUYFWCQSA-N
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Description

The compound “(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” has a molecular formula of C23H27NO5. Its average mass is 397.464 Da and its monoisotopic mass is 397.188934 Da .


Molecular Structure Analysis

The structure of this compound includes a benzofuran ring, which is a type of aromatic organic compound. This ring is substituted with various functional groups, including a butyl(methyl)amino group, a dimethoxybenzylidene group, and a hydroxy group .


Physical and Chemical Properties Analysis

This compound has a number of computed properties. For example, it has a topological polar surface area of 35.5 Ų. It also has a heavy atom count of 21 .

Scientific Research Applications

Benzofuran Derivatives in Natural Compounds

Research has identified various benzofuran derivatives in natural compounds. For instance, a study by Dobner et al. (2003) isolated new benzofuran derivatives from the roots of Leontopodium alpinum and L. leontopodioides, contributing to the understanding of natural compounds in flora Dobner et al., 2003.

Antitumor and Antimicrobial Activity

A compound structurally similar to (2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one was identified in a study by Xia et al. (2011), who isolated new compounds from a marine endophytic fungus, showing moderate antitumor and antimicrobial activity Xia et al., 2011.

Synthesis and Derivation

Grinev et al. (1983) explored the synthesis and aminomethylation of 4,5-dihydroxybenzofuran derivatives, which are structurally related to the compound of interest. This study provides insight into the chemical modification and potential applications of benzofuran derivatives Grinev et al., 1983.

Analgesic Activity

Research by Rádl et al. (2000) on substituted 1-benzofurans and 1-benzothiophenes, including benzofuran derivatives, suggests potential analgesic activity, indicating a potential medical application of such compounds Rádl et al., 2000.

Antioxidant Ability

The study of dihydrobenzofuran lignans by Pieters et al. (1999) is particularly relevant as it evaluated their potential as antitumor agents that inhibit tubulin polymerization. This study highlights the significant biomedical applications of benzofuran derivatives Pieters et al., 1999.

Properties

IUPAC Name

(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-5-6-11-24(2)14-17-18(25)9-8-16-22(26)21(29-23(16)17)13-15-7-10-19(27-3)20(12-15)28-4/h7-10,12-13,25H,5-6,11,14H2,1-4H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWOMNFDAGZHFY-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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